molecular formula C24H42O6 B12663451 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate CAS No. 93777-89-0

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate

Cat. No.: B12663451
CAS No.: 93777-89-0
M. Wt: 426.6 g/mol
InChI Key: AEBDQINWULSXIX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a carboxyethoxy group, a methyl group, and an oxoethyl group attached to an oleate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate typically involves esterification reactions. One common method is the reaction between oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.

Mechanism of Action

The mechanism of action of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol. These products can then participate in metabolic pathways, influencing cellular processes such as lipid metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl palmitate
  • 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl stearate
  • 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl linoleate

Uniqueness

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of unsaturation due to the presence of the oleate moiety, which can influence its reactivity and applications in various fields.

Properties

CAS No.

93777-89-0

Molecular Formula

C24H42O6

Molecular Weight

426.6 g/mol

IUPAC Name

2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid

InChI

InChI=1S/C24H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27)/b12-11-

InChI Key

AEBDQINWULSXIX-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.